Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate
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Overview
Description
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a pyrrole ring, a diphenylphosphanyl group, and a propanoate ester moiety.
Preparation Methods
The synthesis of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Chemical Reactions Analysis
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate involves its interaction with molecular targets through its diphenylphosphanyl group and pyrrole ring. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in both chemistry and biology.
Comparison with Similar Compounds
Similar compounds to Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate include other esters with pyrrole and phosphanyl groups. For example:
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C26H24NO2P |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C26H24NO2P/c1-29-26(28)19-18-21-11-8-9-16-24(21)27-20-10-17-25(27)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-17,20H,18-19H2,1H3 |
InChI Key |
POUUKLPULWIGGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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